molecular formula C21H26OSi B12517484 (4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane CAS No. 819802-90-9

(4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane

Cat. No.: B12517484
CAS No.: 819802-90-9
M. Wt: 322.5 g/mol
InChI Key: BREMXCROAATGGD-UHFFFAOYSA-N
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Description

(4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane is an organosilicon compound that features a cyclohexene ring substituted with diphenyl groups and a trimethylsilane group. Organosilicon compounds are widely studied for their unique chemical properties and applications in various fields such as materials science, organic synthesis, and pharmaceuticals.

Properties

CAS No.

819802-90-9

Molecular Formula

C21H26OSi

Molecular Weight

322.5 g/mol

IUPAC Name

(4,4-diphenylcyclohexen-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C21H26OSi/c1-23(2,3)22-20-14-16-21(17-15-20,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-14H,15-17H2,1-3H3

InChI Key

BREMXCROAATGGD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane typically involves the reaction of a cyclohexene derivative with diphenyl groups and a silylating agent. Common silylating agents include trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the silyl ether.

Industrial Production Methods

Industrial production methods for organosilicon compounds often involve large-scale reactions using similar synthetic routes as described above. The choice of solvents, catalysts, and reaction conditions may vary to optimize yield and purity for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclohexene ring or the diphenyl groups.

    Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides, amines, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane can be used as a precursor for the synthesis of more complex organosilicon compounds. It may also serve as a protecting group for hydroxyl or amine functionalities in organic synthesis.

Biology and Medicine

Organosilicon compounds, including this compound, are studied for their potential biological activities. They may be investigated for their effects on cellular processes, enzyme inhibition, or as potential drug candidates.

Industry

In industry, this compound may be used in the production of silicone-based materials, coatings, and adhesives. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane depends on its specific application. In organic synthesis, it may act as a protecting group or a reagent for introducing silyl functionalities. In biological systems, its effects may involve interactions with cellular membranes, proteins, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Compounds with a similar silyl group but different organic moieties.

    Diphenylcyclohexene derivatives: Compounds with similar cyclohexene and diphenyl structures but different substituents.

Uniqueness

(4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane is unique due to its combination of a cyclohexene ring with diphenyl groups and a trimethylsilane group. This structure imparts specific chemical properties that can be advantageous in various applications, such as increased stability, reactivity, or compatibility with other compounds.

Biological Activity

(4,4-Diphenylcyclohexen-1-yl)oxy-trimethylsilane, also known by its CAS number 182801-94-1, is a silane compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C18H22OSiC_{18}H_{22}OSi, and it has a molecular weight of 286.45 g/mol. Its structural uniqueness arises from the presence of both silane and phenyl groups, which can influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Cell Signaling : It may influence cell signaling pathways, impacting processes such as apoptosis and cell proliferation.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

Activity Type Description
Antimicrobial Exhibits activity against certain bacterial strains; potential for use in pharmaceuticals.
Antioxidant Scavenges free radicals; may protect against oxidative damage in cells.
Anticancer In vitro studies show inhibition of cancer cell growth; further research needed to confirm efficacy.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations of the compound.
  • Antioxidant Potential :
    • In a cellular model, this compound demonstrated a dose-dependent decrease in reactive oxygen species (ROS), indicating its potential as an antioxidant agent.
  • Cytotoxicity Against Cancer Cells :
    • Research involving human cancer cell lines showed that treatment with this compound led to reduced cell proliferation and increased apoptosis markers, suggesting its potential as an anticancer agent.

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